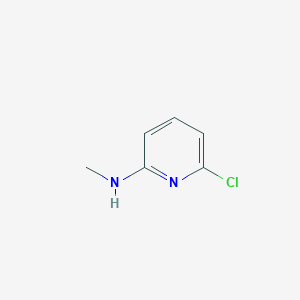

6-chloro-N-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGPNOQDNGMIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437819 | |

| Record name | 6-chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-78-8 | |

| Record name | 6-chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-chloro-N-methylpyridin-2-amine (CAS 89026-78-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-N-methylpyridin-2-amine, CAS number 89026-78-8. It is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, provides insights into its synthesis and reactivity, and discusses its role in the development of bioactive molecules. Safety information is also included to ensure proper handling. The guide is intended for professionals in research and development who utilize substituted pyridine derivatives in their synthetic workflows.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its structure, featuring a chlorine atom and a methylamino group on the pyridine ring, makes it a versatile building block in organic synthesis. The physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 89026-78-8 | [1][2] |

| Synonyms | 2-Pyridinamine, 6-chloro-N-methyl-; 6-Chloro-N-methyl-2-pyridinamine | [2][3] |

| Molecular Formula | C6H7ClN2 | [1][4] |

| Molecular Weight | 142.59 g/mol | [4] |

| Appearance | White to yellow powder | [2][3] |

| Density | 1.2 g/cm³ | [2][3] |

| Boiling Point | 462.5°C at 760 mmHg | [3] |

| Flash Point | 233.5°C | [3] |

| SMILES | CNC1=NC(=CC=C1)Cl | [4] |

Synthesis and Reactivity

Substituted aminopyridines like this compound are valuable intermediates. The reactivity of the chloro and amino functional groups allows for a variety of chemical transformations, making them useful in creating more complex molecules.[5]

General Reactivity

The pyridine ring, substituted with both an electron-donating amino group and an electron-withdrawing chloro group, has a unique electronic profile that influences its reactivity in reactions such as nucleophilic aromatic substitution and cross-coupling.

Illustrative Synthetic Protocol: Synthesis of 2-Aminopyridines

Experimental Protocol: General Synthesis of N-Aryl-2-Aminopyridines from Pyridine N-Oxides [6]

-

Reaction Setup: To a solution of the corresponding pyridine N-oxide (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add trifluoroacetic anhydride (TFAA, 1.1 equiv.) dropwise at 0 °C.

-

Addition of Isocyanide: After stirring for 5 minutes, add the isocyanide (1.2 equiv.) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Deprotection: Add a 1 M solution of HCl in methanol (5.0 equiv.) and stir the mixture for an additional 2 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over sodium sulfate, and concentrate in vacuo. Purify the crude product via flash chromatography.

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

The following diagram illustrates a generalized workflow for a chemical synthesis experiment.

Caption: A flowchart of a typical chemical synthesis process.

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Development : Compounds with the aminopyridine scaffold are known to be pharmacophores for many bioactive small molecules.[6] They are considered safer alternatives to aniline in drug design due to a reduced potential for oxidation to toxic species.[6] Chloro-substituted pyridines serve as key intermediates in the synthesis of various pharmaceuticals, including those targeting neurological disorders and as anti-inflammatory or antimicrobial agents.[5][7]

-

Agrochemicals : This compound and its derivatives are used in the formulation of agrochemicals like pesticides and herbicides to improve crop protection.[5][7]

The logical relationship for its application is outlined in the diagram below.

Caption: Role as an intermediate in industry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data for structurally similar compounds like 3-Amino-2-chloro-6-methylpyridine and 2-amino-6-methylpyridine provide important safety guidance. These compounds are generally classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8][9][10]

| Hazard Statement | Precautionary Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] |

| Skin and Eye Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. For some similar compounds, storage in a freezer under an inert atmosphere is recommended.[11] |

This safety information is based on related compounds and should be used as a guideline. Always consult the specific SDS for the product being handled and conduct a thorough risk assessment before use.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound CAS 89026-78-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. ba.hsp-pharma.com [ba.hsp-pharma.com]

- 4. This compound | 89026-78-8 | PDA02678 [biosynth.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.no [fishersci.no]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. 6-Chloro-2-methylpyridin-3-amine | 164666-68-6 [sigmaaldrich.com]

physical and chemical properties of 6-chloro-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of 6-chloro-N-methylpyridin-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines reported values from chemical suppliers with generalized experimental protocols and predicted spectroscopic characteristics based on its chemical structure.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are primarily sourced from chemical supplier databases and should be considered as reference points.

| Property | Value | Source |

| CAS Number | 89026-78-8 | [Biosynth] |

| Molecular Formula | C₆H₇ClN₂ | [Biosynth] |

| Molecular Weight | 142.59 g/mol | [Biosynth] |

| Appearance | White to yellow powder | |

| Melting Point | 98.5-99.5 °C | |

| Boiling Point | 462.5 °C at 760 mmHg (Predicted) | |

| Density | 1.2 g/cm³ (Predicted) | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

General Experimental Protocol: N-methylation of 2-amino-6-chloropyridine

Materials:

-

2-amino-6-chloropyridine

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

-

Quenching agent (e.g., water, saturated ammonium chloride solution)

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyridine in the chosen anhydrous aprotic solvent.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base portion-wise to the stirred solution. Allow the mixture to stir at this temperature for a specified time (e.g., 30 minutes) to facilitate the deprotonation of the amine.

-

Methylation: Slowly add the methylating agent (typically 1.0-1.2 equivalents) to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and stirred for a period of time (e.g., 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | t | 1H | Pyridine H4 |

| ~6.6-6.8 | d | 1H | Pyridine H5 |

| ~6.4-6.6 | d | 1H | Pyridine H3 |

| ~5.0-5.5 | br s | 1H | NH |

| ~2.9-3.1 | s | 3H | N-CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~160-162 | C2 (C-N) |

| ~150-152 | C6 (C-Cl) |

| ~138-140 | C4 |

| ~110-112 | C5 |

| ~105-107 | C3 |

| ~28-30 | N-CH₃ |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350-3450 | N-H Stretch |

| 2950-3050 | C-H Stretch (Aromatic) |

| 2850-2960 | C-H Stretch (Aliphatic) |

| 1580-1610 | C=C Stretch (Aromatic Ring) |

| 1450-1500 | C=N Stretch (Aromatic Ring) |

| 1250-1350 | C-N Stretch |

| 700-800 | C-Cl Stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 142/144 | Molecular ion peak [M]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 127/129 | Loss of methyl group (-CH₃) |

| 107 | Loss of chlorine radical (-Cl) |

| 78 | Pyridine ring fragment |

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are not widely published. However, based on its structure, the following can be inferred:

-

Stability: The compound is likely to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

-

Reactivity: The pyridine ring is electron-deficient, and the chlorine atom at the 6-position can be susceptible to nucleophilic aromatic substitution, although this is generally less facile than on a 2- or 4-halopyridine. The secondary amine is nucleophilic and can undergo further reactions such as acylation or alkylation under appropriate conditions.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. Substituted 2-aminopyridines, as a class of compounds, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and kinase inhibitory effects.

For a novel compound like this compound, a typical workflow for identifying its biological activity would involve a series of screening assays.

This workflow illustrates a general approach to characterizing the biological effects of a novel chemical entity. Initial high-throughput screening can identify potential "hits," which are then subjected to more detailed studies to determine their potency, mechanism of action, and potential therapeutic applications.

Disclaimer: This document is intended for informational purposes only and is based on currently available data, which may be limited. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The predicted data should be confirmed by experimental analysis.

Structure Elucidation of 6-chloro-N-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 6-chloro-N-methylpyridin-2-amine. Due to the absence of publicly available experimental data for this specific molecule, this document presents a putative analytical workflow and hypothetical data based on established principles of organic spectroscopy and the known characteristics of structurally related compounds, such as 2-amino-6-chloropyridine and various N-methylated aminopyridines. The methodologies and data presented herein serve as a robust framework for the analysis of this compound should it be synthesized. This guide includes detailed, hypothetical experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with illustrative diagrams to clarify the structure, analytical workflow, and a potential biological signaling pathway.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the aminopyridine scaffold in pharmacologically active molecules. The precise characterization of its chemical structure is paramount for understanding its physicochemical properties, reactivity, and potential biological activity. This guide outlines the essential analytical techniques required for its unambiguous structure elucidation.

Predicted Physicochemical Properties

A summary of the predicted properties for this compound is presented below.

| Property | Predicted Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, chloroform, DMSO |

Spectroscopic Data (Hypothetical)

The following tables summarize the hypothetical spectroscopic data expected for this compound.

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.35 | t | 1H | 7.8 | H4 |

| 6.50 | d | 1H | 7.5 | H5 |

| 6.35 | d | 1H | 8.1 | H3 |

| 5.10 | br s | 1H | - | NH |

| 3.05 | d | 3H | 5.2 | N-CH₃ |

¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 159.5 | C2 |

| 150.2 | C6 |

| 139.0 | C4 |

| 110.8 | C5 |

| 105.5 | C3 |

| 29.8 | N-CH₃ |

Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 142/144 | 100/33 | [M]⁺ (isotopic pattern for Cl) |

| 127/129 | 45/15 | [M-CH₃]⁺ |

| 107 | 60 | [M-Cl]⁺ |

| 78 | 85 | [C₅H₄N]⁺ (pyridyl fragment) |

Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium, sharp | N-H stretch |

| 3050 | Medium | Aromatic C-H stretch |

| 2920 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1610, 1580, 1470 | Strong | C=C and C=N stretching (pyridine ring) |

| 1320 | Strong | C-N stretch |

| 1100 | Strong | C-Cl stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 5 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph inlet.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-500 to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, which is characteristic for chlorine-containing compounds (M⁺ and M+2 peaks in an approximate 3:1 ratio). Interpret the major fragment ions to deduce the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-Cl bonds.

Visualizations

The Biological Versatility of 6-Chloro-N-methylpyridin-2-amine Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Core Biological Activities, Experimental Evaluation, and Potential Mechanisms of Action

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this broad class, aminopyridine derivatives, particularly those featuring halogen substitutions, have garnered significant interest for their diverse and potent biological activities. This technical guide focuses on the derivatives of 6-chloro-N-methylpyridin-2-amine, a key heterocyclic building block in the synthesis of novel bioactive molecules. While extensive research on a wide range of derivatives from this specific core is still emerging, this document provides a comprehensive overview of the known biological activities of closely related 6-chloropyridin-2-amine analogs, detailing their anticancer, antimicrobial, and antiviral potential.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and insights into potential molecular mechanisms to facilitate further research and development in this promising chemical space.

Anticancer Activity

Derivatives of chloropyridines and related heterocyclic systems have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action often involves the inhibition of key kinases that are crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of various pyridine and pyrimidine derivatives, which, while not all direct derivatives of this compound, provide a strong rationale for the investigation of this scaffold. The data is primarily presented as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound ID | Cancer Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 1 | HCT116 (Colon) | 209.17 ± 1.23 | [1] |

| MCF7 (Breast) | 221.91 ± 1.37 | [1] | |

| Derivative 6 | HCT116 (Colon) | 89.24 ± 1.36 | [1] |

| | MCF7 (Breast) | 89.37 ± 1.17 |[1] |

Table 2: Anticancer Activity of Tetralin-yl-pyridine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 3a | Hela (Cervical) | 3.5 | [2] |

| MCF7 (Breast) | 4.5 | [2] | |

| 3b | Hela (Cervical) | 10.5 | [2] |

| 6a | Hela (Cervical) | 7.1 | [2] |

| 6b | Hela (Cervical) | 10.9 | [2] |

| 7a | Hela (Cervical) | 8.1 | [2] |

| 7b | Hela (Cervical) | 5.9 | [2] |

| 7c | Hela (Cervical) | 6.5 |[2] |

Kinase Inhibition

A significant body of research points towards kinase inhibition as a primary mechanism for the anticancer effects of pyridine and pyrimidine derivatives. These compounds can target the ATP-binding site of various kinases, disrupting signaling pathways essential for tumor growth.

Potential Signaling Pathways

While specific pathways for this compound derivatives are not yet fully elucidated, related heterocyclic compounds have been shown to modulate critical cancer-related signaling cascades. For instance, some imidazo[1,2-a]pyridine derivatives have been observed to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB pathway. The inhibition of IκB kinase (IKK) phosphorylation prevents the degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[3]

Antimicrobial Activity

Derivatives of 6-chloro-pyridin-2-yl-amine have shown promising activity against a range of bacterial and fungal pathogens.[3] The evaluation of antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Data

The following table presents the antibacterial activity of synthesized 6-chloro-pyridin-2-yl-amine derivatives against various pathogenic strains.

Table 3: Antibacterial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives (Zone of Inhibition in mm)

| Compound ID | B. subtilis | S. aureus | X. campestris | E. coli | Reference |

|---|---|---|---|---|---|

| 3a | 12 | 14 | 13 | 12 | [3] |

| 3b | 13 | 14 | 12 | 13 | [3] |

| 3c | 14 | 15 | 14 | 14 | [3] |

| 3d | 14 | 16 | 15 | 15 | [3] |

| 3e | 13 | 14 | 14 | 13 | [3] |

| 3f | 12 | 13 | 12 | 12 | [3] |

| 3g | 14 | 15 | 13 | 14 | [3] |

| 3h | 13 | 14 | 12 | 13 | [3] |

| Ciprofloxacin | 24 | 25 | 24 | 25 |[3] |

Note: The original data did not specify the N-methyl group, referring to 6-chloro-pyridin-2-yl-amine derivatives.

Antiviral Activity

The antiviral potential of chloropyridine-containing compounds has also been explored. For instance, 6-chloropurine arabinoside has demonstrated potent activity against Varicella-zoster virus (VZV) and moderate activity against Herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[4] The mechanism for VZV is dependent on phosphorylation by the virus-induced thymidine kinase.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible evaluation of the biological activities of novel chemical entities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and include appropriate controls (vehicle and untreated). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add the diluted compounds, a vehicle control (DMSO), and a known inhibitor (positive control) to the wells of a 384-well plate.

-

Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in an appropriate assay buffer. Dispense the mix into the wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. A higher luminescent signal corresponds to greater inhibition of the kinase.

Antibacterial Susceptibility Test (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition it produces against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Plate Inoculation: Evenly spread the bacterial inoculum over the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include positive (known antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone correlates with the antimicrobial activity of the compound.

Conclusion

The this compound scaffold and its close analogs represent a promising area for the discovery of new therapeutic agents. The available data on related chloropyridine and chloropyrimidine derivatives strongly suggest potential for potent anticancer, antimicrobial, and antiviral activities. The likely mechanism for the anticancer effects is through the inhibition of key signaling kinases, such as those in the STAT3 and NF-κB pathways. Further synthesis and screening of a focused library of this compound derivatives are warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for such future investigations.

References

- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-methylpyridin-3-amine | 164666-68-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 89026-78-8 | PDA02678 [biosynth.com]

Synthesis of 6-chloro-N-methylpyridin-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthesis pathway for 6-chloro-N-methylpyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the direct N-methylation of the commercially available starting material, 2-amino-6-chloropyridine. This document outlines the detailed experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway: N-methylation of 2-amino-6-chloropyridine

The selected synthesis route is the N-methylation of 2-amino-6-chloropyridine. This method is favored for its straightforwardness and utilization of readily available reagents. The reaction proceeds by deprotonation of the primary amino group with a strong base, followed by nucleophilic attack of the resulting anion on a methylating agent.

Reaction Scheme:

Caption: N-methylation of 2-amino-6-chloropyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2-amino-6-chloropyridine | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |

| Methyl Iodide | 1.1 eq |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-18 hours |

| Theoretical Yield | Based on 2-amino-6-chloropyridine |

| Expected Purity | >95% after purification |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of aromatic amines.

Materials:

-

2-amino-6-chloropyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Argon or Nitrogen atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (argon or nitrogen).

-

Addition of Starting Material and Solvent: To the flask, add 2-amino-6-chloropyridine (1.0 eq) and anhydrous THF. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. The addition should be slow to control the evolution of hydrogen gas.

-

Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes.

-

Addition of Methylating Agent: Add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition of methyl iodide, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Safety Precautions:

-

Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere and away from moisture.

-

Methyl iodide is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood.

-

The reaction generates hydrogen gas, which is flammable. Ensure proper ventilation.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visual Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Unraveling the Enigma: A Technical Guide to the Speculative Mechanism of Action of 6-chloro-N-methylpyridin-2-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

6-chloro-N-methylpyridin-2-amine is a substituted aminopyridine that, while primarily recognized as a versatile chemical intermediate, belongs to a class of compounds demonstrating a wide spectrum of biological activities. Direct mechanistic studies on this specific molecule are not extensively available in current literature. This technical guide synthesizes information from structurally analogous compounds to speculate on the potential mechanisms of action of this compound. By examining the established biological targets of similar 2-aminopyridine and pyridine-2-methylamine derivatives, we propose several plausible signaling pathways and cellular processes that may be modulated by this compound. This document aims to provide a foundational framework to guide future in-vitro and in-vivo investigations into the therapeutic potential of this compound.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties.[1] this compound, a derivative of this class, possesses structural features—a chlorinated pyridine ring and a methylated amino group—that suggest the potential for specific interactions with biological macromolecules. While its primary utility to date has been in synthetic chemistry, the inherent bioactivity of its parent structures warrants a deeper investigation into its own pharmacological potential. This whitepaper will explore speculative mechanisms of action based on the known activities of closely related compounds.

Speculative Mechanisms of Action

Based on the biological activities of structurally similar aminopyridine derivatives, we can hypothesize several potential mechanisms of action for this compound.

Antimicrobial Activity: Inhibition of Essential Bacterial Enzymes

Derivatives of 2-amino-6-chloropyridine have demonstrated antibacterial and antifungal properties.[2] A compelling speculative mechanism is the inhibition of essential microbial enzymes. A notable example from a related class of pyridine-2-methylamine derivatives is the inhibition of Mycobacterial membrane protein Large 3 (MmpL3).

Hypothesized Target: MmpL3 Transporter Protein

MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are essential components of the bacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Hypothetical Signaling Pathway: Inhibition of MmpL3

References

Solubility Profile of 6-chloro-N-methylpyridin-2-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-chloro-N-methylpyridin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility. This includes a detailed experimental protocol, a structured table for data presentation, and a logical workflow for solubility assessment.

Introduction

This compound is a substituted pyridine derivative. Understanding its solubility in various organic solvents is paramount for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of a compound is influenced by its molecular structure, polarity, and the physicochemical properties of the solvent.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. To facilitate research and development, the following table provides a standardized format for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

| Polar Protic | Methanol | Gravimetric | ||||

| Ethanol | Gravimetric | |||||

| Isopropanol | Gravimetric | |||||

| Polar Aprotic | Acetone | Gravimetric | ||||

| Acetonitrile | Gravimetric | |||||

| Dimethylformamide (DMF) | Gravimetric | |||||

| Dimethyl sulfoxide (DMSO) | Gravimetric | |||||

| Non-Polar | Dichloromethane (DCM) | Gravimetric | ||||

| Toluene | Gravimetric | |||||

| Hexane | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is a reliable and widely used technique for generating accurate solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtered solution (mL)) * 100

-

Calculate the solubility in mol/L by converting the mass of the residue to moles using the molecular weight of this compound (142.59 g/mol ).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvents for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of steps in solubility measurement.

References

Spectroscopic Characterization of 6-chloro-N-methylpyridin-2-amine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-chloro-N-methylpyridin-2-amine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted data and standardized experimental protocols for NMR, IR, and MS analysis.

Introduction

This compound is a substituted pyridine derivative with significant potential in the synthesis of novel bioactive compounds and functional materials. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and quality control during synthesis and application. Due to the limited availability of public experimental data, this guide presents a combination of predicted spectroscopic data and established analytical methodologies to support research and development activities involving this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational models and provide a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | Doublet of Doublets | 1H | H-4 |

| ~6.7 | Doublet | 1H | H-5 |

| ~6.5 | Doublet | 1H | H-3 |

| ~5.0 | Broad Singlet | 1H | N-H |

| ~2.9 | Singlet | 3H | N-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-2 |

| ~150 | C-6 |

| ~138 | C-4 |

| ~112 | C-5 |

| ~106 | C-3 |

| ~29 | N-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3350 | Medium | N-H Stretch (Secondary Amine) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (N-CH₃) |

| 1600-1550 | Strong | C=C Stretch (Pyridine Ring) |

| 1500-1400 | Strong | C=N Stretch (Pyridine Ring) |

| 1335-1250 | Strong | Aromatic C-N Stretch[1] |

| 800-700 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 142/144 | 100/33 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 127/129 | 60/20 | [M-CH₃]⁺ |

| 107 | 40 | [M-Cl]⁺ |

| 78 | 50 | [C₅H₄N]⁺ (Pyridyl fragment) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 12 ppm, centered at 6 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

-

Accumulate 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 220 ppm, centered at 110 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 5 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or utilize an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

For EI, use an ionization energy of 70 eV.

-

For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it into the source.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of data and protocols to aid in the spectroscopic analysis of this compound. Researchers are encouraged to use this information as a starting point for their experimental work.

References

An In-Depth Technical Guide to 6-chloro-N-methylpyridin-2-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-N-methylpyridin-2-amine is a substituted pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a reactive chlorine atom and a secondary amine on a pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular properties, synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a focus on its role as a key pharmaceutical intermediate.

Core Molecular Properties

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 89026-78-8 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1][2] |

| Appearance | White to yellow powder | [3] |

| Melting Point | 98.5-99.5 °C | [3] |

| Boiling Point | 462.5 °C at 760 mmHg | [3] |

| Density | 1.2 g/cm³ | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic strategies, often leveraging commercially available pyridine derivatives. A common conceptual pathway involves the modification of a pre-existing aminopyridine scaffold.

A plausible synthetic route starts from 2-amino-6-chloropyridine. The primary amino group of this precursor can be selectively methylated to yield the desired N-methyl secondary amine.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 6-chloro-N-methylpyridin-2-amine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is synthesized from available safety data for 6-chloro-N-methylpyridin-2-amine and structurally related pyridine derivatives. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and adhere to all institutional and governmental safety protocols.

Introduction

This compound is a substituted pyridine derivative used as an intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] As with many halogenated aromatic amines, this compound and its structural relatives are presumed to possess significant biological activity and potential toxicity. Therefore, a thorough understanding and strict adherence to safety protocols are imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination.

This guide provides a comprehensive overview of the known hazards, recommended handling procedures, appropriate storage conditions, and emergency response measures for this compound, based on available data for the compound and its analogs.

Hazard Identification and Classification

While a comprehensive, publicly available GHS classification for this compound is not consistently reported, data from structurally similar compounds, such as other chloro- and amino-pyridines, suggest that it should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential respiratory irritation.[2][3][4]

2.1 GHS Hazard Statements for Related Compounds

The following table summarizes GHS hazard statements for compounds structurally related to this compound. It is prudent to assume that the target compound may exhibit similar hazards.

| Hazard Statement | Description | Related Compound(s) |

| H301 / H302 | Toxic / Harmful if swallowed | 2-amino-6-methylpyridine, 6-chloro-2-methylpyrimidin-4-amine |

| H310 | Fatal in contact with skin | 2-amino-6-methylpyridine |

| H315 | Causes skin irritation | 2-Amino-5-chloro-6-methylpyridine, (6-Chloro-2-pyridyl)amine |

| H319 | Causes serious eye irritation | 2-Amino-5-chloro-6-methylpyridine, (6-Chloro-2-pyridyl)amine |

| H335 | May cause respiratory irritation | 2-amino-6-methylpyridine |

This data is aggregated from multiple sources for related compounds and should be used for hazard anticipation.[2][3][4][5][6]

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are limited. The table below includes available data for the target compound and some of its isomers or related structures for comparison.

| Property | This compound | 5-Chloro-6-methylpyridin-2-amine | 2-Amino-6-methylpyridine |

| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂ | C₆H₈N₂ |

| Molecular Weight | 142.59 g/mol [7] | 142.59 g/mol [8] | 108.14 g/mol [9] |

| Appearance | Not specified | Solid[8] | Solid, Yellow[9] |

| Melting Point | Not specified | 70-75 °C[10] | 40 - 44 °C[3][9] |

| Boiling Point | Not specified | 234.2 °C at 760 mmHg[8] | 208 - 209 °C[3] |

| Flash Point | Not specified | 95.4 °C[8] | 103 °C[9] |

| CAS Number | 89026-78-8[7] | 36936-23-9[8] | 1824-81-3[9] |

Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety measures must be implemented when handling this compound.

4.1 Engineering Controls

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[11][12]

4.2 Personal Protective Equipment (PPE) A summary of recommended PPE is provided below.

| Protection Type | Specific Recommendations | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[11][13] | Provides chemical resistance against pyridine derivatives. |

| Eye/Face Protection | Chemical splash goggles and a face shield.[13][14] | Protects against splashes and fumes that can cause serious eye damage. |

| Skin/Body Protection | Chemical-resistant lab coat.[11][13] | Protects against skin contact, which may be toxic or fatal.[3] |

| Respiratory Protection | Not required if handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[13][14] | Pyridine fumes can cause respiratory irritation.[3] |

Experimental Workflow and Handling Protocol

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

Caption: Safe Handling Workflow for this compound.

Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is donned correctly.[11][14] Prepare the workspace by lining it with absorbent, disposable bench paper.

-

Weighing and Transfer: Weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Carefully transfer the solid to the reaction vessel using a powder funnel to avoid dispersal.

-

Reaction and Workup: Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) within the fume hood for the duration of the reaction. Conduct all subsequent workup, extraction, and purification steps within the fume hood.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical. A bleach solution followed by a standard solvent rinse is often effective for amine-containing compounds, but consult institutional guidelines.

-

Waste Disposal: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[15] Do not mix with incompatible waste streams.

Storage Requirements

Proper storage is critical to maintain the chemical's integrity and prevent accidental exposure.

-

Conditions: Store in a cool, dry, and well-ventilated area.[11][16]

-

Container: Keep the container tightly closed to prevent absorption of moisture and atmospheric contaminants.[11][16] The compound may be hygroscopic.[9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

-

Access: Store in a locked cabinet or an area accessible only to authorized personnel.[3][17]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

7.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[18] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][18] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][18] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18] |

7.2 Spill Response Protocol

The following diagram outlines the logical steps for responding to a spill.

Caption: Emergency Response Logic for a Chemical Spill.

Protocol:

-

Evacuate and Alert: Immediately evacuate non-essential personnel from the spill area and alert nearby colleagues and the laboratory supervisor.[15]

-

Control Ignition Sources: If the material is near any ignition sources, remove them if it is safe to do so.[15]

-

Contain Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[15]

-

Collect Waste: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal. Avoid creating dust.[19]

-

Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

-

Report: Report the incident to the designated institutional safety officer, providing details of the chemical and the quantity spilled.

References

- 1. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]

- 2. 6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.fi [fishersci.fi]

- 6. fishersci.no [fishersci.no]

- 7. This compound | 89026-78-8 | PDA02678 [biosynth.com]

- 8. 5-Chloro-6-methylpyridin-2-amine | C6H7ClN2 - BuyersGuideChem [buyersguidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. 2-Amino-5-chloro-6-methylpyridine 97 36936-23-9 [sigmaaldrich.com]

- 11. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. benchchem.com [benchchem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. nj.gov [nj.gov]

- 16. thermofishersci.in [thermofishersci.in]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. acrospharma.co.kr [acrospharma.co.kr]

A Technical Guide to Commercial Suppliers of 6-chloro-N-methylpyridin-2-amine for Research & Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 6-chloro-N-methylpyridin-2-amine (CAS No. 89026-78-8), a key building block for research and development in the pharmaceutical and agrochemical sectors. This document outlines reliable commercial suppliers, presents relevant technical data, and includes a representative experimental protocol to guide researchers in its application.

Introduction to this compound

This compound is a substituted pyridine derivative. Its molecular structure, featuring a chlorinated pyridine ring with a methylamino group, makes it a versatile intermediate in organic synthesis. Pyridine derivatives are integral to the development of a wide range of biologically active molecules due to their presence in many natural products and pharmaceuticals.[1][2] The functional groups on this compound allow for various chemical transformations, making it a valuable starting material for creating more complex molecular architectures.[2][3]

Commercial Suppliers for R&D

For researchers and scientists, sourcing high-purity chemical intermediates is a critical first step. The following table summarizes key commercial suppliers of this compound, providing essential data for procurement and comparison.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities | Product Number |

| Biosynth | This compound[4] | 89026-78-8 | Request a quote | Request a quote | PDA02678[4] |

| Alfa Chemistry | This compound | 89026-78-8 | 98% | 10g[5] | alfa53176[5] |

| Home Sunshine Pharma | This compound | 89026-78-8 | Request a quote | In stock (quantities not specified) | Not specified |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Development

Substituted pyridines, such as this compound, are fundamental building blocks in medicinal chemistry and agrochemical synthesis.

-

Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of various pharmaceuticals.[2][3] The pyridine nucleus is a common scaffold in drugs targeting a wide array of conditions. Research has shown that derivatives of similar chloro-pyridinyl-amines are explored for their potential anti-inflammatory and antimicrobial properties.[1][3]

-

Agrochemicals: In the agrochemical industry, these intermediates are used in the formulation of herbicides and fungicides to enhance crop protection and yield.[2][3]

The logical relationship between this chemical building block and its applications is visualized below.

Representative Experimental Protocol

Synthesis of (Arylmethylene)-(6-chloro-pyridin-2-yl)-amine Derivatives [1]

Objective: To synthesize Schiff base derivatives by reacting 2-amino-6-chloropyridine with various aryl aldehydes.

Materials:

-

2-amino-6-chloropyridine (starting material)

-

Aryl aldehyde (e.g., 4-methoxy-benzaldehyde)

-

Ethanol (solvent)

-

Concentrated Sulfuric Acid (catalyst)

Procedure:

-

An equimolar concentration of the selected aryl aldehyde (e.g., 4-methoxy-benzaldehyde) and 2-amino-6-chloropyridine are dissolved in ethanol (20 ml).[1]

-

To this mixture, 2-3 drops of concentrated sulfuric acid are added as a catalyst.[1]

-

The reaction mixture is then refluxed for 8-10 hours.[1]

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the solid product is separated by filtration.

-

The resulting crude product is then purified by recrystallization from ethanol.

Characterization: The final product structure and purity are confirmed using analytical techniques such as ¹H-NMR and mass spectrometry.[1]

The following diagram illustrates a typical experimental workflow from chemical procurement to product analysis.

References

Methodological & Application

Application Notes: Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous FDA-approved drugs. Within this class, 2-aminopyridine derivatives are particularly valuable for the development of protein kinase inhibitors due to their ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the native ATP ligand. The starting material, 6-chloro-N-methylpyridin-2-amine , offers a versatile platform for synthesizing such inhibitors. The chlorine atom at the 6-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward method for coupling the pyridine core with other fragments. Furthermore, the presence of the chloro substituent can enhance binding affinity through halogen bonding and improve the pharmacokinetic profile of the final compounds.

This document provides a detailed protocol for the synthesis of a potential kinase inhibitor using a strategy analogous to those employed for modern covalent inhibitors. The example focuses on targeting Monopolar Spindle 1 (MPS1), a critical kinase in cell cycle regulation and a promising target in oncology.

Targeted Signaling Pathway: MPS1 and the Spindle Assembly Checkpoint

Monopolar Spindle 1 (MPS1) kinase, also known as Threonine and Tyrosine kinase (TTK), is a crucial regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a sophisticated cellular surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis. It prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are correctly attached to the spindle microtubules.

Dysregulation and overexpression of MPS1 are common in various human cancers, including triple-negative breast cancer.[1] This overexpression can lead to aneuploidy (an abnormal number of chromosomes), a hallmark of cancer cells, by weakening the SAC and allowing cells with segregation errors to continue dividing. Therefore, inhibiting MPS1 is a promising therapeutic strategy to induce mitotic catastrophe and selective death in cancer cells.[2]

References

Application Notes and Protocol for the Buchwald-Hartwig Amination of 6-chloro-N-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines.[1][3] This document provides a detailed protocol for the amination of 6-chloro-N-methylpyridin-2-amine, a challenging substrate due to the lower reactivity of the chloro-substituent and the electron-rich nature of the pyridine ring. The successful amination of this substrate provides access to a variety of substituted 2,6-diaminopyridine scaffolds, which are important pharmacophores in numerous biologically active molecules.

The primary challenge in the Buchwald-Hartwig amination of chloropyridines is the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-limiting step.[4] To overcome this, the use of bulky, electron-rich phosphine ligands is crucial.[5] These ligands stabilize the palladium center and facilitate the catalytic cycle. Common side reactions include hydrodehalogenation, which can be minimized by careful optimization of the reaction conditions.[4]

Data Presentation

The following table summarizes the recommended reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound. These parameters are based on established protocols for similar electron-rich heteroaryl chlorides and may require optimization for specific amine coupling partners.

| Parameter | Recommended Conditions | Expected Outcome/Notes |

| Substrate | This compound (1.0 equiv) | An electron-rich substrate, which may require slightly more forcing conditions compared to electron-deficient aryl chlorides. |

| Amine | Primary or Secondary Amine (1.1 - 1.5 equiv) | The nature of the amine (aliphatic vs. aromatic, sterically hindered) may influence the choice of ligand and reaction temperature. |

| Palladium Pre-catalyst | [Pd(dba)₂] (2-5 mol%) or a G3/G4 Palladacycle Precatalyst (2-5 mol%) | Pre-catalysts are generally preferred for their stability and ease of handling, leading to more reproducible results. |

| Ligand | Xantphos (4-10 mol%) or a Biarylphosphine Ligand (e.g., RuPhos, BrettPhos) (4-10 mol%) | Bulky, electron-rich ligands are essential for the amination of chloropyridines. The choice of ligand can significantly impact the reaction yield. |

| Base | Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv) | NaOtBu is a strong base suitable for a wide range of amines. Cs₂CO₃ is a milder alternative that can be used for base-sensitive substrates. |

| Solvent | Anhydrous and degassed Toluene or 1,4-Dioxane (0.1 - 0.5 M) | The choice of solvent can influence the solubility of the reagents and the reaction rate. |

| Temperature | 80 - 110 °C | Higher temperatures are generally required to facilitate the oxidative addition of the C-Cl bond. |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

| Yield | 60 - 95% | The yield is highly dependent on the specific amine, catalyst system, and reaction conditions used. |

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

-

This compound

-

Amine of choice

-

Palladium pre-catalyst (e.g., [Pd(dba)₂])

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.4-2.0 equiv of NaOtBu) to a Schlenk flask or reaction vial.

-

Addition of Reactants: To the same flask, add this compound (1.0 equiv) and the desired amine (1.1-1.5 equiv).

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) to the flask to achieve the desired concentration (typically 0.1-0.5 M).

-

Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-N'-methylpyridine-2,6-diamine.

Mandatory Visualization

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes: Synthesis of Novel Agrochemicals Utilizing 6-chloro-N-methylpyridin-2-amine

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-chloro-N-methylpyridin-2-amine as a key intermediate in the development of novel agrochemicals. While not a direct precursor for currently widespread commercial insecticides like neonicotinoids, its structural features offer significant potential for the synthesis of new active ingredients.

This document outlines a detailed, representative protocol for the synthesis of a novel hypothetical insecticide, N-((6-(N-methylpyridin-2-amine))picolinoyl)-N'-nitroguanidine (a compound with structural similarities to nicotinoid insecticides), starting from this compound. The provided experimental details, quantitative data, and mechanistic diagrams serve as a guide for researchers exploring new chemical spaces in agrochemical discovery.

Overview of Synthetic Strategy

The primary synthetic challenge in utilizing this compound lies in the selective functionalization of the pyridine ring. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a key handle for introducing diverse functionalities. The N-methylamino group at the 2-position can also be a site for further chemical modification.

The following sections detail a two-step synthetic protocol to a hypothetical neonicotinoid-like insecticide. This involves an initial palladium-catalyzed cyanation of the 6-chloro position, followed by conversion of the resulting nitrile to an amidine and subsequent reaction to form the final product.

Experimental Protocols

Protocol 1: Synthesis of 6-cyano-N-methylpyridin-2-amine

This procedure details the palladium-catalyzed cyanation of this compound.

Materials:

-

This compound

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry 250 mL round-bottom flask, add this compound (10.0 g, 63.8 mmol), zinc cyanide (4.5 g, 38.3 mmol), Pd₂(dba)₃ (1.46 g, 1.59 mmol), and dppf (1.77 g, 3.19 mmol).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add 100 mL of anhydrous DMF via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.

-